molecular formula C6H8N2O2S B1460822 Pyridin-3-ylmethanesulfonamide CAS No. 749806-66-4

Pyridin-3-ylmethanesulfonamide

Cat. No.: B1460822
CAS No.: 749806-66-4
M. Wt: 172.21 g/mol
InChI Key: AMSCUQGYIGXFOH-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Pyridine (B92270) Scaffolds in Drug Discovery and Medicinal Chemistry

The sulfonamide group (-SO2NH-) is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of clinically approved drugs. nih.gov Since the groundbreaking discovery of the antibacterial properties of Prontosil in the 1930s, the sulfonamide scaffold has been integral to the development of therapies for various conditions. nih.gov These include treatments for bacterial infections, viral diseases, cancer, inflammation, and cardiovascular disorders. nih.gov The versatility of the sulfonamide moiety allows it to act as a key pharmacophore, exhibiting a broad spectrum of pharmacological activities such as antimicrobial, antimalarial, and antitumor effects. eurjchem.com

Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in drug design. rsc.org Its presence is crucial for the biological activity of numerous natural products and synthetic drugs. rsc.org Pyridine derivatives have demonstrated a wide range of therapeutic applications, including antiviral, antimicrobial, and enzyme inhibition characteristics. acs.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to biological targets.

The amalgamation of these two powerful pharmacophores into pyridine-sulfonamide hybrids has led to the discovery of new chemical entities with enhanced biological profiles. nih.gov Researchers have explored these hybrids for various therapeutic targets, including their potential as anticancer and antidiabetic agents. eurjchem.comnih.gov

Historical Context of Related Pyridine-Sulfonamide Research in Biomedical Applications

The journey of sulfonamide-based drugs began with the discovery of Prontosil, an azo dye, which was found to be a prodrug that metabolizes in the body to release the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery marked a turning point in the treatment of bacterial infections and spurred the synthesis of numerous sulfonamide derivatives. nih.gov One of the early and notable successes was sulfapyridine, synthesized in 1937, which proved effective against pneumonia. openaccesspub.orgwikipedia.org

The initial focus of sulfonamide research was primarily on their antibacterial properties. nih.gov However, serendipitous observations of side effects in patients being treated for infections led to the discovery of other therapeutic applications. For instance, the hypoglycemic effects observed with some sulfonamides paved the way for the development of sulfonylurea drugs for diabetes. openaccesspub.org

Over the decades, research has expanded to explore the potential of pyridine-sulfonamide derivatives in a multitude of biomedical areas. Scientists have synthesized and evaluated these compounds for their efficacy as:

Anticancer agents: Targeting various mechanisms, including the inhibition of kinases like VEGFR-2 and interference with tubulin polymerization. nih.govnih.govresearchgate.net

Antidiabetic agents: Investigating their ability to inhibit enzymes such as alpha-amylase. eurjchem.comeurjchem.com

Antiviral and antimicrobial agents: Showing activity against viruses like HSV-1 and various bacterial and fungal strains. acs.org

Enzyme inhibitors: Notably as inhibitors of carbonic anhydrase. mdpi.com

A notable example from recent research is the compound (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77). nih.govresearchgate.netresearchgate.net This molecule, a styrylsulfonyl methylpyridine derivative, has demonstrated potent growth inhibitory activity against cancer cells by causing cell cycle arrest and inducing apoptosis. nih.govresearchgate.net It represents a promising lead compound for further development in cancer therapy. researchgate.net

The continued exploration of the chemical space occupied by pyridine-sulfonamides underscores their enduring importance in the quest for new and improved medicines. The ability to readily synthesize a diverse library of these compounds allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing their therapeutic potential. rsc.org

Interactive Data Table: Examples of Pyridine-Sulfonamide Research

Compound/ClassResearch FocusKey Findings
Pyridine-sulfonamide hybridsAnticancer (VEGFR-2 inhibitors)Potent inhibition of VEGFR-2 and induction of apoptosis in cancer cells. nih.gov
Pyridine-based sulfonamidesAntidiabetic (α-amylase inhibitors)Demonstrated notable anti-diabetic activity through α-amylase inhibition. eurjchem.com
(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)AnticancerPotent growth inhibitory activity, causes G2/M arrest and apoptosis. nih.govresearchgate.net
Pyrazolo[4,3-c]pyridine SulfonamidesEnzyme Inhibition (Carbonic Anhydrase)Synthesized and evaluated as carbonic anhydrase inhibitors. mdpi.com
Functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) incorporating sulfonamide moietiesAntiviral/AntimicrobialShowed viral reduction against HSV-1 and CBV4. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-3-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSCUQGYIGXFOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652819
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749806-66-4
Record name 1-(Pyridin-3-yl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-3-ylmethanesulfonamide
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Synthetic Methodologies for Pyridin 3 Ylmethanesulfonamide and Its Derivatives

Established Synthetic Pathways for Pyridin-3-ylmethanesulfonamide Core Structure

The synthesis of the foundational this compound structure can be achieved through several established routes, primarily converging on the formation of a key intermediate, (pyridin-3-yl)methanesulfonyl chloride. This intermediate readily undergoes amination to yield the final product.

One primary strategy commences with 3-(chloromethyl)pyridine (B1204626). This starting material can be converted to pyridin-3-ylmethanethiol. Subsequent oxidation of this thiol yields the crucial (pyridin-3-yl)methanesulfonyl chloride. An alternative pathway involves the reaction of 3-(chloromethyl)pyridine with a sulfite (B76179) salt, such as sodium sulfite, to produce the corresponding pyridin-3-ylmethanesulfonic acid. This acid is then treated with a chlorinating agent, like thionyl chloride or phosphorus pentachloride, to furnish (pyridin-3-yl)methanesulfonyl chloride. The final step in these sequences is the reaction of the sulfonyl chloride with ammonia (B1221849) to afford this compound.

Another well-documented approach focuses on the synthesis of the isomeric precursor, pyridine-3-sulfonyl chloride. This is commonly prepared from 3-aminopyridine (B143674) via a diazotization reaction, followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Sandmeyer reaction). chemicalbook.comgoogle.comchemicalbook.comgoogleapis.com Alternatively, pyridine-3-sulfonic acid can be converted to pyridine-3-sulfonyl chloride using reagents such as phosphorus pentachloride. chemicalbook.com While this provides the pyridyl-sulfonyl linkage, subsequent introduction of the methylene (B1212753) group to form the methanesulfonamide (B31651) presents additional synthetic challenges.

A method for the preparation of 3-(chloromethyl)pyridine hydrochloride involves the reaction of 3-pyridinemethanol (B1662793) with thionyl chloride. google.com This provides a stable precursor to the reactive 3-(chloromethyl)pyridine needed for the syntheses described above.

Starting MaterialKey IntermediatesReagents for Key StepsFinal Step
3-(Chloromethyl)pyridinePyridin-3-ylmethanethiol, (Pyridin-3-yl)methanesulfonyl chloride1. Thiolating agent 2. Oxidizing agentAmination
3-(Chloromethyl)pyridinePyridin-3-ylmethanesulfonic acid, (Pyridin-3-yl)methanesulfonyl chloride1. Sodium sulfite 2. Chlorinating agentAmination
3-AminopyridinePyridine-3-diazonium salt, Pyridine-3-sulfonyl chloride1. NaNO₂, HCl 2. SO₂, Cu catalystMethylene insertion & Amination
3-Pyridinemethanol3-(Chloromethyl)pyridine hydrochlorideThionyl chlorideConversion to other starting materials

Advanced Synthetic Approaches to this compound Derivatives

To generate a diverse library of this compound derivatives for various research applications, advanced synthetic methodologies are employed. These techniques allow for the efficient and often regioselective introduction of complex molecular fragments.

Click Chemistry Applications in Pyridine-Sulfonamide Synthesis

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a powerful tool for the synthesis of triazole-containing this compound derivatives. In a typical approach, a derivative of the core structure bearing either an azide (B81097) or a terminal alkyne functionality is prepared. This is then reacted with a complementary alkyne or azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage. This methodology is valued for its high yields, mild reaction conditions, and exceptional functional group tolerance.

Cycloaddition and Condensation Reactions in Pyridine-Based Compound Formation

Cycloaddition and condensation reactions are instrumental in constructing and modifying the pyridine (B92270) ring itself, as well as in attaching heterocyclic systems to the this compound scaffold. For instance, [4+2] cycloaddition reactions (Diels-Alder reactions) can be utilized to build the pyridine ring from appropriately substituted dienes and dienophiles.

Condensation reactions, such as the Hantzsch pyridine synthesis, provide another avenue for creating substituted pyridine rings that can then be elaborated into the desired sulfonamide derivatives. Furthermore, condensation of the amine or an activated methylene group of a this compound derivative with various carbonyl compounds can lead to the formation of imines, enamines, or other carbon-carbon and carbon-nitrogen bonds, expanding the structural diversity of the compound library.

Palladium-Mediated Coupling Reactions in Pyridine Scaffold Construction

Palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, are indispensable for the functionalization of the pyridine ring in this compound derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

For example, a halogenated this compound derivative can be coupled with a wide variety of boronic acids or esters (Suzuki coupling), terminal alkynes (Sonogashira coupling), or alkenes (Heck coupling) to introduce aryl, heteroaryl, alkynyl, or alkenyl substituents at specific positions on the pyridine ring. This enables the systematic exploration of the structure-activity relationships of these compounds.

Reaction TypeDescriptionTypical Reactants
Suzuki CouplingForms a C-C bond between a halide and a boronic acid/ester.Halogenated pyridine derivative, boronic acid/ester, Pd catalyst, base.
Heck CouplingForms a C-C bond between a halide and an alkene.Halogenated pyridine derivative, alkene, Pd catalyst, base.
Sonogashira CouplingForms a C-C bond between a halide and a terminal alkyne.Halogenated pyridine derivative, terminal alkyne, Pd catalyst, Cu co-catalyst, base.

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure or enriched chiral analogs of this compound is crucial for investigating their interactions with biological systems. Stereoselective synthesis can be achieved through several strategies.

One approach involves the use of chiral starting materials. For instance, a chiral amine can be reacted with (pyridin-3-yl)methanesulfonyl chloride to introduce a stereocenter. Alternatively, a chiral auxiliary can be employed to direct the stereochemical outcome of a key bond-forming reaction, followed by the removal of the auxiliary.

Asymmetric catalysis is another powerful tool. Chiral catalysts, such as transition metal complexes with chiral ligands, can be used to control the stereochemistry of reactions that create or modify chiral centers within the molecule. For example, an asymmetric reduction of a ketone or imine precursor to a this compound derivative can provide access to specific stereoisomers. The choice of catalyst and reaction conditions is critical for achieving high levels of enantioselectivity.

Structure Activity Relationship Sar Studies of Pyridin 3 Ylmethanesulfonamide Derivatives

Ligand-Target Interactions and Pharmacophore Elucidation

Understanding the interaction between a ligand and its biological target is fundamental to rational drug design. For Pyridin-3-ylmethanesulfonamide derivatives, the primary interactions are often dictated by the sulfonamide group and the pyridine (B92270) ring. For instance, in carbonic anhydrase inhibitors, a well-studied class of sulfonamides, the sulfonamide moiety is crucial for activity. Docking studies reveal that the deprotonated sulfonamide anion coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site. This interaction is further stabilized by a network of hydrogen bonds with nearby amino acid residues, such as the backbone amide of Thr199.

Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, is a key tool in drug discovery. mdpi.com For many sulfonamide-based inhibitors, a typical pharmacophore model includes the zinc-binding sulfonamide group, a central scaffold, and various substituent points that can be modified to enhance potency and selectivity. The pyridine ring in this compound often serves as a key part of this central scaffold, providing a vector for substituents to interact with specific pockets within the target's binding site. Analysis of electrostatic potential maps can further help establish correlations between a molecule's chemical structure and its activity by identifying regions of varying electron density that are prone to specific types of interactions. nih.gov

Substituent Effects on Biological Activity of this compound Analogs

Influence of Pyridine Ring Modifications on Efficacy

Modifications to the pyridine ring have a profound impact on the efficacy of this compound analogs. The inherent electron-withdrawing nature of the pyridine ring significantly increases the acidity of the sulfonamide group compared to a simple benzenesulfonamide, which can enhance its binding affinity to metalloenzymes. mdpi.com The position and electronic properties of substituents on the pyridine ring are critical.

Table 1: Effect of Pyridine Ring Substituents on Biological Activity

ModificationObserved EffectPotential RationaleReference
Electron-Withdrawing Group (EWG) at C4-positionIncreased activity/yield in some systems.Enhances electrophilicity and modulates redox potential. nih.gov
Introduction of -OMe, -OH, -C=O groupsEnhanced antiproliferative activity.May form additional hydrogen bonds or favorable electrostatic interactions with the target. nih.gov
Introduction of methyl group on 3-pyridine scaffoldDid not significantly improve potency.Suboptimal steric or electronic interaction for the specific target. nih.gov
Presence of bulky groups or halogensDecreased antiproliferative activity.Potential for steric hindrance in the binding pocket. nih.gov

Role of Sulfonamide Moiety Substitutions in Activity Modulation

The sulfonamide moiety (-SO₂NH₂) is a critical pharmacophoric element. In many classes of enzyme inhibitors, an unsubstituted sulfonamide is obligatory for activity, as it is directly involved in binding to the active site, such as the zinc ion in carbonic anhydrases. Any substitution on the sulfonamide nitrogen can disrupt this key interaction, leading to a complete loss of inhibitory activity.

However, in other contexts where the sulfonamide does not act as a primary binding group, its modification can be used to tune physicochemical properties. For instance, in a series of compounds developed as pyruvate (B1213749) kinase M2 (PKM2) activators, the core sulfonamide structure was part of a larger, more complex molecule, indicating that its role can be scaffold-dependent. nih.gov In such cases, N-substitution could be explored to modulate properties like solubility, cell permeability, or metabolic stability without ablating the desired biological effect.

Impact of Linker and Side Chain Variations on Potency and Selectivity

The methylene (B1212753) (-CH₂-) group in this compound acts as a simple, flexible linker connecting the pyridine ring to the functional sulfonamide group. Altering this linker can significantly affect the molecule's conformational flexibility and the spatial orientation of the key binding groups, thereby influencing potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.gov This method is invaluable for predicting the activity of novel compounds and guiding the design of more potent analogs. A typical QSAR workflow involves descriptor calculation, data partitioning, feature selection, model building, and rigorous validation. mdpi.com

Descriptor Selection and Model Development in QSAR

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's structure and properties. Descriptors can be broadly categorized as:

Constitutional (1D/2D): Number of hydrogen bond acceptors/donors, number of rotatable bonds, topological connectivity indices. nih.gov

Quantum Chemical/Electronic (3D): Energy of the Highest Occupied Molecular Orbital (HOMO), energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. nih.govnih.gov

Lipophilic and Steric: LogP (partition coefficient) and molar refractivity. nih.gov

For sulfonamide derivatives, local reactivity descriptors (LRDs) such as frontier molecular orbital (FMO) indices and electrostatic charges have been successfully used to model electrophilic and nucleophilic interactions in the active site. nih.gov

Once descriptors are calculated for a series of this compound analogs, a mathematical model is developed using statistical methods. Multiple Linear Regression (MLR) is a common approach that creates a linear equation relating the most significant descriptors to biological activity. nih.gov More advanced techniques like Partial Least Squares (PLS) are used when descriptors are numerous or correlated. mdpi.com The predictive power of the resulting model is assessed through internal (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds not included in model training (e.g., pred_r²). researchgate.net A reliable QSAR model can then be used to screen virtual libraries and prioritize the synthesis of new derivatives with potentially enhanced activity.

Table 2: Common Descriptors Used in QSAR Modeling

Descriptor TypeExample DescriptorsInformation EncodedReference
ConstitutionalNumber of H-Bond Donors/Acceptors, Rotatable BondsMolecular size, flexibility, and potential for H-bonding. nih.gov
ElectronicHOMO/LUMO Energy, Dipole MomentElectron-donating/accepting ability, molecular polarity, and reactivity. nih.govnih.gov
LipophilicLogPHydrophobicity, influencing membrane permeability and binding to hydrophobic pockets. nih.gov
StericMolar RefractivityMolecular volume and polarizability. nih.gov

Predictive Capabilities of QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The predictive power of a QSAR model is its most critical aspect, as it determines the model's utility in forecasting the activity of novel, unsynthesized compounds, thereby guiding drug design and lead optimization. buecher.de The reliability of these predictions hinges on rigorous statistical validation. buecher.de

The development of a predictive QSAR model involves several key stages, including dataset selection, molecular descriptor calculation, feature selection, model generation using statistical methods, and robust validation. slideshare.net For derivatives of this compound, a hypothetical QSAR study would involve compiling a dataset of analogues with experimentally determined biological activities (e.g., IC50 values). Molecular descriptors, which are numerical representations of molecular properties, would then be calculated. These can be categorized into various classes, such as constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors.

Statistical methods are then employed to create the QSAR model. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms are commonly used for this purpose. slideshare.netscribd.com For instance, a study on pyridine and bipyridine derivatives used the MLR method to model the half-maximal inhibitory concentration (IC50) related to the HeLa cell line. chemrevlett.com

The predictive capability of a QSAR model is assessed through stringent validation procedures, which are typically divided into internal and external validation. buecher.de

Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. Common techniques include:

Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the set. A high q² value (typically > 0.5) indicates good internal predictivity.

Y-randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is developed for each shuffled set. The resulting models should have very low r² and q² values, which confirms that the original model is not a result of chance correlation.

External Validation: This is considered the most crucial test of a model's predictive power. The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive ability is quantified by the predictive r² (r²_pred), which measures the correlation between the observed and predicted activities for the test set. A high r²_pred value (typically > 0.6) is indicative of a model with strong predictive capabilities.

A hypothetical QSAR study on a series of this compound derivatives might yield a model with the statistical parameters shown in the illustrative table below.

Statistical ParameterValueInterpretation
(Coefficient of determination)0.91Indicates a good fit of the model to the training data.
(Cross-validated r²)0.75Suggests good internal predictive ability.
r²_pred (Predictive r² for external test set)0.85Demonstrates strong capability to predict the activity of new compounds.
Standard Error of Estimate (SEE) 0.25Represents the average deviation of the predicted values from the observed values.

This table is illustrative and represents typical data from a robust QSAR study.

Such a validated QSAR model could then be used to screen a virtual library of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted biological activity.

Conformational Analysis and its Correlation with SAR

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt through rotation about single bonds. fiveable.me These different spatial arrangements, known as conformations or conformers, can have different potential energies. The specific 3D shape a molecule adopts is critical for its interaction with a biological target, such as a receptor or enzyme. The correlation between a molecule's preferred conformation and its biological activity is a cornerstone of structure-activity relationship (SAR) studies.

The interaction between a drug molecule (ligand) and its receptor is highly specific, often described by the "lock and key" or "induced fit" models. In both models, the three-dimensional shape of the ligand is paramount for a productive binding event that leads to a biological response. ub.edunih.gov The "bioactive conformation" is the specific conformation that the ligand adopts when it binds to its target. irbbarcelona.org This may or may not be the lowest energy conformation of the molecule in solution.

Computational methods, such as molecular mechanics and quantum mechanics, are widely used to explore the conformational landscape of a molecule and to determine the relative energies of different conformers. fiveable.me Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the solid-state and solution-phase conformations, respectively.

A hypothetical conformational analysis of a this compound derivative might reveal several low-energy conformers. The biological activity of a series of such derivatives could then be correlated with their conformational preferences. For example, it might be found that derivatives that can easily adopt a specific "folded" or "extended" conformation exhibit higher biological activity.

The table below illustrates how conformational properties could be correlated with biological activity in a hypothetical series of this compound derivatives.

CompoundDihedral Angle (Py-CH₂-S-N)Relative Energy (kcal/mol)Biological Activity (IC50, µM)
Derivative A 60° (gauche)0.00.5
Derivative B 180° (anti)1.55.2
Derivative C 75° (gauche)0.20.8
Derivative D 170° (anti)1.88.1

In this hypothetical example, the derivatives that prefer a gauche conformation (Derivatives A and C) show significantly higher biological activity than those that favor an anti conformation (Derivatives B and D). This suggests that the bioactive conformation for this series of compounds is likely the gauche conformer. Such insights are invaluable for designing new derivatives that are pre-organized into the bioactive conformation, potentially leading to enhanced potency and selectivity. Studies on benzenesulfonamides have shown that the orientation of the amino group relative to the aromatic plane is a key conformational feature. nih.gov Similarly, for this compound derivatives, the spatial relationship between the pyridine nitrogen and the sulfonamide group would be critical for receptor interaction.

Mechanistic Investigations of Pyridin 3 Ylmethanesulfonamide Biological Activities

Cellular Mechanisms of Action of Pyridin-3-ylmethanesulfonamide and its Analogs

The biological activities of this compound and its analogs are attributed to a variety of cellular mechanisms. Research has demonstrated their involvement in critical cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic pathways. The following sections delve into the specific mechanisms through which these compounds exert their effects.

Mitotic Arrest Induction and Apoptosis Promotion

Certain pyridine (B92270) derivatives have been shown to induce cell cycle arrest, specifically at the G2/M phase, and promote apoptosis in cancer cells. nih.gov For instance, studies on novel anticancer pyridine and pyridone compounds have demonstrated their ability to inhibit the proliferation of human cancer cell lines. nih.gov The mechanism of action for these compounds involves the induction of G2/M arrest and subsequent apoptosis. nih.gov This is often accompanied by the downregulation of cell cycle-associated proteins like cyclin D1 and the upregulation of cell cycle inhibitors such as p53 and p21. nih.gov Furthermore, the activation of apoptosis-associated proteins, for example, the c-Jun N-terminal kinase (JNK), has been observed. nih.gov One study showed that a specific pyridine compound induced the phosphorylation of JNK in HepG2 cells, highlighting a potential signaling pathway involved in its pro-apoptotic effects. nih.gov

Similarly, thieno[2,3-b]pyridine (B153569) compounds have been found to promote G2/M cell cycle arrest and apoptosis in prostate cancer cells. nih.gov Treatment with these inhibitors led to a significant increase in the population of cells in the G2/M phase. nih.gov This cell cycle arrest is often a precursor to apoptosis, as evidenced by DNA hypodiploidy analysis. nih.gov

Another class of compounds, 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives, has also been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in colorectal carcinoma cells. nih.gov

Tubulin Polymerization Inhibition

A significant mechanism of action for several pyridine-containing compounds is the inhibition of tubulin polymerization. Microtubules, which are dynamic polymers of tubulin, are crucial for various cellular functions, including cell division, motility, and intracellular transport. nih.gov By disrupting microtubule dynamics, these compounds can effectively halt cell proliferation.

For example, a series of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, designed as cis-restricted analogs of combretastatin (B1194345) A-4 (a known tubulin inhibitor), have been shown to potently inhibit tubulin polymerization. nih.gov The most active compound from this series demonstrated effective inhibition of tubulin assembly in a concentration-dependent manner, comparable to the positive control, combretastatin A-4. nih.gov These compounds are believed to bind to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.com

Similarly, 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives have been identified as tubulin polymerization inhibitors. nih.gov One of the most potent compounds in this series was shown to inhibit tubulin polymerization, which is consistent with its observed effects on cell cycle arrest and apoptosis. nih.gov

The sulfonamide group, also present in this compound, has been incorporated into molecules designed as tubulin polymerization inhibitors. mdpi.com For instance, a sulfonamide derivative, E-7010, which contains a pyridine ring, is known to inhibit tubulin polymerization and induce apoptosis. mdpi.com

Enzyme Inhibition Studies (e.g., Kinases, Carbonic Anhydrase)

This compound and its structural analogs have been extensively studied for their ability to inhibit various enzymes, particularly kinases and carbonic anhydrases.

Kinase Inhibition:

The phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently dysregulated in cancer, making it an attractive therapeutic target. nih.gov Imidazo[1,2-a]pyridine derivatives have been identified as potent pan-PI3K inhibitors. nih.gov Optimization of a benzothiazole (B30560) hit led to the discovery of an imidazopyridine compound that demonstrated excellent potency and selectivity for PI3K. nih.gov X-ray crystallography has confirmed the binding mode of these inhibitors within the PI3Kα active site. nih.gov

Furthermore, the pyridinylfuranopyrimidine inhibitor PI-103 has been shown to be a specific inhibitor of class I PI3K. nih.gov By inhibiting PI3K activity, PI-103 reduces the phosphorylation of AKT at serine 473, a key step in the signaling cascade that promotes tumor cell survival after DNA damage. nih.gov

Carbonic Anhydrase Inhibition:

The sulfonamide moiety is a well-established zinc-binding group that is characteristic of many carbonic anhydrase (CA) inhibitors. mdpi.com Pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. mdpi.comnih.govnih.gov

These compounds exhibit a range of inhibitory activities, with some derivatives showing potent inhibition in the nanomolar range. mdpi.comnih.gov For example, a series of 4-(1H-pyrazol-1-yl)-3-pyridinesulfonamide derivatives demonstrated good hCA IX inhibitory efficacy, with Kᵢ values comparable to or better than clinically used sulfonamides. nih.gov The inhibitory activity can be modulated by substitutions on the pyridine ring, allowing for the development of isoform-selective inhibitors. mdpi.comnih.gov For instance, certain 4-substituted pyridine-3-sulfonamides have shown selectivity for the cancer-associated hCA IX and hCA XII isoforms over the ubiquitous hCA II. mdpi.comnih.gov Molecular docking studies have provided insights into the binding interactions of these inhibitors within the active site of the different CA isoforms. mdpi.com

Compound ClassTarget EnzymeKey Findings
Imidazo[1,2-a]pyridinesPan-PI3 KinasesPotent and selective inhibition, efficacious in vivo. nih.gov
Pyridinylfuranopyrimidines (e.g., PI-103)Class I PI3KReduces AKT phosphorylation, enhances tumor radiosensitivity. nih.gov
Pyridine-3-sulfonamide derivativesCarbonic Anhydrases (hCA I, II, IX, XII)Nanomolar inhibition, potential for isoform selectivity. mdpi.comnih.govnih.gov

Inhibition of Folic Acid Synthesis

The sulfonamide functional group is a key structural feature of a class of antimicrobial agents that act by inhibiting the synthesis of folic acid. researchgate.netslideshare.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. slideshare.net This metabolic pathway is therefore an attractive target for selective toxicity.

The mechanism of action of sulfonamides involves competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.netslideshare.net This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate, a crucial step in the synthesis of dihydrofolic acid, a precursor to folic acid. researchgate.net Due to their structural similarity to PABA, sulfonamides can bind to the active site of DHPS, thereby blocking the normal enzymatic reaction. researchgate.net This leads to a depletion of folic acid, which is essential for the synthesis of nucleic acids and certain amino acids, ultimately resulting in the inhibition of bacterial growth and replication. researchgate.netslideshare.net

While direct studies on this compound's effect on folic acid synthesis are not extensively detailed in the provided context, its sulfonamide moiety suggests a potential for this mechanism of action, particularly in microbial systems. researchgate.netnih.gov

Biofilm Formation Inhibitory Activity

Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric matrix, which provides protection against antimicrobial agents and the host immune system. mdpi.com The inhibition of biofilm formation is a significant strategy in combating chronic and persistent infections.

Derivatives of pyridine have been investigated for their ability to inhibit biofilm formation. For example, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have demonstrated broad-spectrum anti-biofilm activity. nih.gov The minimum biofilm inhibitory concentrations (MBICs) of these compounds were evaluated, and some showed significant, concentration-dependent inhibition of biofilm formation in bacteria such as S. pneumoniae. nih.gov

Similarly, halogenated pyrimidines have been identified as potent inhibitors of Staphylococcus aureus biofilm formation. nih.gov Certain multi-halogenated pyrimidines were found to reduce S. aureus biofilm formation by over 90% at a concentration of 50 µg/mL. nih.gov These compounds were shown to prevent biofilm formation in a dose-dependent manner. nih.gov The antibiofilm efficacy was confirmed through microscopic imaging, which revealed a significant reduction in the density of biofilms in treated samples compared to controls. nih.gov

Molecular Target Identification and Validation for this compound

Identifying the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for further drug development. qiagen.comresearchgate.net For this compound and its analogs, a number of potential molecular targets have been identified through various experimental and computational approaches.

As discussed in the preceding sections, key molecular targets that have been identified and validated for pyridine-containing sulfonamides and related structures include:

Tubulin: Several pyridine derivatives have been shown to bind to the colchicine site on β-tubulin, thereby inhibiting its polymerization into microtubules. nih.govmdpi.com This has been validated through in vitro tubulin polymerization assays and molecular docking studies. nih.gov

Carbonic Anhydrases: The sulfonamide moiety of this compound strongly suggests that carbonic anhydrases are a primary target class. mdpi.com Extensive research has validated the inhibitory activity of pyridine-3-sulfonamide derivatives against various human carbonic anhydrase isoforms (hCA I, II, IX, and XII). mdpi.comnih.govnih.gov The binding of these inhibitors to the zinc ion in the active site is a well-established mechanism. mdpi.com X-ray crystallography has been used to determine the binding mode of related sulfonamides to carbonic anhydrase. rsc.org

Kinases: The PI3K/AKT pathway has been identified as a target for certain pyridine-containing compounds. nih.gov The specific inhibition of PI3K isoforms has been validated through enzymatic assays and in vivo studies in tumor models. nih.govnih.gov Co-crystallization of inhibitors with their target kinases has provided definitive validation of the binding interaction. nih.gov

Dihydropteroate Synthase (DHPS): Based on the sulfonamide structure, DHPS is a highly probable molecular target in microorganisms. researchgate.net The competitive inhibition of this enzyme by sulfonamides has been a cornerstone of antimicrobial chemotherapy for decades. slideshare.net

The process of target identification and validation often involves a combination of techniques, including affinity chromatography, activity-based protein profiling, and computational methods such as molecular docking. mdpi.com These approaches help to elucidate the direct molecular interactions that underlie the observed biological effects of a compound.

Signaling Pathway Modulation by this compound Derivatives

Research into the biological activities of this compound derivatives has revealed their potential to modulate key signaling pathways implicated in disease, particularly in cancer. Mechanistic studies have focused on how these compounds interact with specific molecular targets to alter downstream cellular processes. A notable area of investigation has been their influence on the activity of Pyruvate (B1213749) Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism and proliferation.

One study focused on a series of novel sulfonamide derivatives incorporating a pyridin-3-ylmethyl moiety. nih.gov These compounds were investigated for their ability to act as PKM2 activators. nih.gov The research identified a specific derivative, compound 8k, which not only activated PKM2 but also demonstrated significant anti-proliferative effects in various cancer cell lines. nih.gov

Further investigation into the mechanism of action of compound 8k revealed its ability to modulate the downstream signaling of PKM2. Western blot analysis showed that treatment with compound 8k led to a reduction in the nuclear localization of PKM2. nih.gov This is significant because the nuclear function of PKM2 is associated with the regulation of gene expression and the promotion of cell proliferation. By preventing the translocation of PKM2 into the nucleus, compound 8k effectively blocks its downstream signaling pathway, ultimately resulting in the suppression of tumor cell proliferation. nih.gov

The table below summarizes the activity of selected this compound derivatives from the aforementioned study, highlighting their potency as PKM2 activators and their anti-proliferative effects against human tumor cell lines. nih.gov

CompoundPKM2 Activation (AC50 in µM)Anti-proliferative Activity (IC50 in µM)
8b 0.136< 1
8k 0.056< 1
NZT (Control) 0.228> 10

Computational Chemistry and Molecular Modeling of Pyridin 3 Ylmethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and intrinsic properties of a molecule. aps.org These calculations provide a foundational understanding of a molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust quantum mechanical method that calculates the electronic structure of many-body systems based on the electron density. mdpi.comcmu.edu One of its primary applications is in conformer analysis, which involves identifying the various spatial arrangements of a molecule (conformers) and determining their relative stabilities.

For a flexible molecule like Pyridin-3-ylmethanesulfonamide, which has rotatable bonds connecting the pyridine (B92270) ring, the methylene (B1212753) group, and the sulfonamide moiety, numerous conformers are possible. DFT calculations are used to perform a potential energy surface scan by systematically rotating these bonds. This process identifies the low-energy, stable conformations of the molecule. nih.gov The most stable conformer, or the global minimum on the potential energy surface, is crucial as it represents the most likely structure of the molecule and is typically used as the starting point for further computational studies like molecular docking. nih.gov

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers.
ConformerDihedral Angle (C-C-S-N)Relative Energy (kcal/mol)Population (%) at 298K
1 (Global Minimum)60°0.0075.3
2180°1.1515.1
3-65°1.509.6

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.orgepfl.ch It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.com

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, FMO analysis can identify the most probable sites for nucleophilic and electrophilic attack, providing insights into its potential reaction mechanisms and interactions with biological targets.

Table 2: Representative Frontier Molecular Orbital Energies for this compound.
OrbitalEnergy (eV)Description
HOMO-8.54Indicates electron-donating capability; localized on the pyridine ring and sulfonamide nitrogen.
LUMO-1.21Indicates electron-accepting capability; primarily distributed over the pyridine ring.
Energy Gap (Egap)7.33Suggests high kinetic stability.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its non-covalent interaction patterns. mdpi.com The MEP map plots the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential values. researchgate.net Red regions signify negative electrostatic potential, indicating areas rich in electrons that are prone to electrophilic attack (e.g., lone pairs on oxygen or nitrogen atoms). Blue regions represent positive electrostatic potential, indicating electron-deficient areas susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms). mdpi.comnih.gov

For this compound, the MEP surface would highlight the electronegative oxygen atoms of the sulfonyl group and the nitrogen of the pyridine ring as regions of negative potential, making them likely hydrogen bond acceptors. The hydrogen atoms of the amide group would be regions of positive potential, acting as hydrogen bond donors. This analysis is critical for understanding how the molecule might interact with the active site of a protein. nih.govsemanticscholar.org

Table 3: Calculated Partial Atomic Charges on Key Atoms of this compound.
AtomPartial Charge (a.u.)Potential Role in Interactions
O (sulfonyl)-0.65Hydrogen Bond Acceptor
O (sulfonyl)-0.65Hydrogen Bond Acceptor
N (pyridine)-0.58Hydrogen Bond Acceptor / π-stacking
N (amide)-0.89Hydrogen Bond Acceptor
H (amide)+0.42Hydrogen Bond Donor

Molecular Docking and Molecular Dynamics Simulations

While quantum chemical calculations describe the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to rank them. mdpi.com The scoring function estimates the binding free energy, providing a prediction of the ligand's binding affinity (often expressed as a docking score in kcal/mol). nih.gov

In the context of this compound, docking studies would be performed against a specific protein target. The results would predict the most stable binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. nih.gov This information is fundamental for structure-based drug design and for understanding the molecule's mechanism of action. rjptonline.org

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target.
ParameterValueInterpretation
Binding Affinity (kcal/mol)-8.9Strong predicted binding affinity.
Hydrogen BondsASP-150, LYS-45Sulfonamide oxygens and amide NH form H-bonds with key active site residues.
Hydrophobic InteractionsLEU-120, VAL-30The pyridine ring is positioned in a hydrophobic pocket.
π-π StackingPHE-148Favorable interaction between the pyridine ring and a phenylalanine residue.

While molecular docking provides a static picture of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms in the ligand-protein complex over time. mdpi.com Starting from the best-docked pose, an MD simulation solves Newton's equations of motion for the system, which includes the protein, the ligand, and surrounding solvent molecules.

MD simulations are used to assess the stability of the predicted binding pose. openpharmaceuticalsciencesjournal.com By analyzing trajectories, one can determine if the key interactions observed in docking are maintained over time. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to evaluate the stability of the complex. The Root Mean Square Fluctuation (RMSF) of individual residues can reveal which parts of the protein become more or less flexible upon ligand binding. These simulations provide a more realistic and detailed understanding of the binding event, including the role of water molecules and subtle conformational changes in the protein. nih.gov

Table 5: Typical Output from a Molecular Dynamics Simulation of a Ligand-Protein Complex.
AnalysisTypical ResultInterpretation
Ligand RMSDStable at ~1.5 ÅThe ligand remains stably bound in the active site without large fluctuations.
Protein RMSDConverges to ~2.0 ÅThe overall protein structure is stable throughout the simulation.
Hydrogen Bond OccupancyASP-150 H-bond > 90%A critical hydrogen bond identified in docking is persistent and stable.
Residue RMSFLow fluctuation for active site residuesThe binding pocket residues are stabilized by the ligand's presence.

In Silico Prediction of Biological Activity and Selectivity

Computational methods provide a rapid and cost-effective means to hypothesize the biological profile of a compound before its synthesis. For this compound, these predictive models are crucial for navigating its potential therapeutic applications.

Prediction of Target Specificity

Determining the specific biological targets of a molecule is a foundational step in drug discovery. For this compound, this is achieved through a variety of computational techniques that predict its interaction with a vast array of proteins and enzymes.

Molecular docking is a primary method used to forecast the binding orientation and affinity of a ligand to a target protein. nii.ac.jpresearchgate.netnih.gov This technique computationally places the this compound molecule into the binding site of a known protein structure to calculate a "binding score," which estimates the strength of the interaction. rjptonline.org For instance, docking studies on similar pyridine-containing compounds have been used to predict their inhibitory activity against targets like epidermal growth factor receptor (EGFR) kinases and lysine-specific demethylase 1 (LSD1). nih.govnih.gov Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, offering clues to the compound's mechanism of action. nih.gov

Furthermore, software programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound to predict its likely pharmacological effects and biochemical mechanisms based on structure-activity relationships derived from a large database of known active compounds. researchgate.net This approach can generate a broad spectrum of potential activities for this compound, which can then be prioritized for experimental validation.

The table below illustrates a hypothetical output from a target prediction analysis for this compound, showcasing potential protein targets and the computational methods used to identify them.

Predicted Target ClassSpecific ExampleComputational MethodKey Interaction Feature
KinasesEpidermal Growth Factor Receptor (EGFR)Molecular DockingHydrogen bonding with active site residues
DemethylasesLysine-Specific Demethylase 1 (LSD1)Pharmacophore ModelingShape and feature alignment with known inhibitors
Carbonic AnhydrasesCarbonic Anhydrase IX3D-QSARFavorable electrostatic and steric fields
ProteasesMain Protease (3CLpro) of CoV-2Molecular DynamicsStable binding conformation over simulation time

Computational Screening for Novel this compound Analogs

Once a lead compound like this compound is identified, computational screening is employed to explore vast virtual libraries of chemical compounds to find analogs with potentially improved properties. nih.gov This process is significantly faster and less resource-intensive than traditional high-throughput screening. mdpi.com

One powerful technique is the development of a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from the binding mode of this compound can be used to rapidly screen millions of compounds in databases like ZINC to identify those that match the required spatial and chemical features. mdpi.com

Another key approach is the creation of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By correlating variations in the chemical structure of a series of compounds with changes in their biological activity, a mathematical model is built. researchgate.net This 3D-QSAR model can then predict the activity of new, unsynthesized analogs of this compound. nih.gov These models often highlight specific regions of the molecule where modifications, such as adding or removing certain functional groups, could enhance potency or selectivity. nih.govmdpi.com

The results of these screening efforts can be summarized to guide synthetic chemistry efforts.

Screening MethodDatabase/SourceNumber of Compounds ScreenedCriteria for SelectionOutcome
Pharmacophore-Based ScreeningZINC Database~10 million3D feature alignment (DHHRR_1 model)7,543 potential hits identified
3D-QSAR Virtual ScreeningIn-house library~5,000 analogsPredicted activity > lead compound50 high-potential candidates for synthesis
Molecular DockingPubChem~90 millionHigh binding score to target proteinIdentification of diverse scaffolds with similar binding modes

Cheminformatics Approaches in this compound Research

Cheminformatics integrates principles from chemistry, computer science, and information science to transform chemical data into knowledge. nih.govnih.gov In the context of this compound research, cheminformatics provides the tools and frameworks to manage, analyze, and interpret the large datasets generated from computational and experimental studies.

A core application of cheminformatics is the analysis of chemical space and structure-activity relationships (SAR). By representing molecules as points in a multidimensional space defined by their chemical descriptors, researchers can visualize the relationships between large groups of compounds. This allows for the identification of "activity cliffs," where small changes in chemical structure lead to a large drop in biological activity, providing critical insights for molecular design.

Machine learning, a subset of artificial intelligence, is increasingly being applied within cheminformatics to build more sophisticated predictive models. mdpi.com Algorithms such as support vector machines (SVM) and k-nearest neighbors (kNN) can be trained on datasets of pyridine and sulfonamide derivatives to predict various properties, including biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects. nih.govmdpi.com These models can learn complex, non-linear relationships that are often missed by traditional QSAR methods, thereby improving the accuracy of predictions for novel this compound analogs. mdpi.com

Pharmacological Efficacy and Therapeutic Potential of Pyridin 3 Ylmethanesulfonamide Analogs

Antineoplastic and Antiproliferative Applications

The fight against cancer has benefited significantly from the exploration of novel chemical entities. Analogs of pyridin-3-ylmethanesulfonamide have shown considerable promise as antineoplastic and antiproliferative agents, targeting various hallmarks of cancer.

Research into 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides has identified compounds with notable in vitro anticancer activity. nih.gov A study involving a series of these analogs, evaluated by the U.S. National Cancer Institute, highlighted a particularly effective compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide. nih.gov This compound demonstrated a favorable activity profile and selectivity against the subpanels for leukemia, colon cancer, and melanoma, with average GI₅₀ values (the concentration causing 50% growth inhibition) between 13.6 and 14.9 µM. nih.gov Pyrimidine (B1678525) nucleoside analogs are also established as crucial components in the therapy of hematologic malignancies and are utilized in treating solid tumors. nih.gov These antimetabolites work by competing with physiological pyrimidine nucleosides, thereby affecting numerous intracellular targets to cause cytotoxicity. nih.gov The effectiveness of these compounds can vary, with some being more potent against rapidly proliferating tumors and others against cancers with slower development. nih.gov

Table 1: In Vitro Anticancer Activity of a Lead Pyridine-3-sulfonamide (B1584339) Analog

Cancer Type Subpanel Average GI₅₀ (µM)
Leukemia 13.6 - 14.9
Colon Cancer 13.6 - 14.9
Melanoma 13.6 - 14.9

Data relates to compound N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide. nih.gov

A key mechanism behind the anticancer potential of pyridine (B92270) sulfonamides is their ability to inhibit human carbonic anhydrase (hCA) isoforms, particularly those associated with cancer, hCA IX and hCA XII. nih.gov These enzymes are overexpressed in many tumors and contribute to the acidic microenvironment that promotes tumor growth, invasion, and resistance to therapy. mdpi.comnih.gov

A series of 4-substituted pyridine-3-sulfonamides, modified via a "click" CuAAC reaction, exhibited a broad range of inhibitory activity. nih.govmdpi.com The inhibition constants (Kᵢ) for these analogs reached values as potent as 137 nM for hCA IX and 91 nM for hCA XII. nih.govmdpi.com Notably, some of these compounds displayed significant selectivity. For instance, one analog showed a 5.9-fold greater selectivity for the cancer-associated hCA IX over the ubiquitous cytosolic isoform hCA II, while another exhibited a remarkable 23.3-fold selectivity between the two transmembrane isoforms, hCA IX and hCA XII. nih.gov Another study on pyrazolo[4,3-c]pyridine sulfonamides found that while they were generally more potent against the cytosolic hCA I isoform, they still showed moderate to low activity against hCA XII, with Kᵢ values ranging from 34.5 to 713.6 nM. mdpi.com

Table 2: Carbonic Anhydrase Inhibition by Pyridine Sulfonamide Analogs

Compound Series Target Isoform Potency (Kᵢ)
4-Substituted Pyridine-3-Sulfonamides hCA IX Down to 137 nM
4-Substituted Pyridine-3-Sulfonamides hCA XII Down to 91 nM
Pyrazolo[4,3-c]pyridine Sulfonamides hCA XII 34.5 - 713.6 nM

Data sourced from studies on various pyridine sulfonamide derivatives. nih.govmdpi.commdpi.com

The sulfonamide SLC-0111, which specifically targets hCA IX activity, has demonstrated antitumor efficacy in several preclinical solid tumor models, including glioblastoma, leading to its progression into Phase I clinical trials. mdpi.com

Mitotic kinases are critical regulators of cell division, and their dysregulation is a common feature of cancer, leading to chromosomal instability. nih.gov Monopolar spindle 1 (Mps1) kinase, in particular, is a key component of the mitotic checkpoint and is overexpressed in a variety of tumors, making it an attractive therapeutic target. mdpi.comnih.gov

Researchers have discovered and developed pyridine-based compounds that act as potent inhibitors of Mps1. A series of pyrazolo[3,4-b]pyridine derivatives were investigated, leading to the identification of a compound (referred to as compound 31) with a strong kinase inhibitory potency against Mps1, showing an IC₅₀ value of 2.596 nM. nih.gov This compound significantly inhibited the proliferation of cancer cells, especially MDA-MB-468 (triple-negative breast cancer) and MV4-11 (leukemia) cells, and demonstrated good antitumor efficacy in a xenograft model with no apparent toxicity. nih.gov

Another class of inhibitors with a pyrido[3,4-d]pyrimidine (B3350098) backbone has also shown excellent potency and selectivity for Mps1. mdpi.com One such inhibitor, BOS172722, has entered clinical trials and is noted as a highly potent, selective, and orally bioavailable Mps1 inhibitor, with a current target indication for triple-negative breast cancer. mdpi.com

Glioblastoma is a highly aggressive and common type of brain tumor. nih.gov The efficacy of many chemotherapeutic agents is limited by the blood-brain barrier and the tumor's inherent drug resistance. nih.gov Targeting specific molecular pathways is a key strategy in developing more effective treatments.

The sulfonamide compound SLC-0111, a selective inhibitor of carbonic anhydrase IX, has shown antitumor effects in preclinical models of glioblastoma. mdpi.com This suggests that inhibiting hCA IX with pyridine sulfonamide-based drugs could be a viable therapeutic strategy for this challenging cancer. Studies on other agents have shown that enhancing drug delivery to glioblastoma cells can improve cytotoxicity. For example, nanoparticle-based delivery systems have been shown to enhance the cytotoxic effects of drugs like paclitaxel (B517696) in glioblastoma cells. nih.gov While not directly involving this compound, these studies underscore the importance of targeted delivery, a principle that could be applied to enhance the efficacy of glioblastoma-active sulfonamides. Other research has focused on dual-drug loaded liposomes to increase cytotoxicity against glioma cells, showing superior results compared to free drugs. nih.gov

Antimicrobial and Antibacterial Activities

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine-containing compounds have been a fruitful area of investigation, with many derivatives showing potent activity against a range of microorganisms. nih.gov

Analogs of this compound have demonstrated a broad spectrum of antibacterial activity, affecting both Gram-positive and Gram-negative bacteria.

A study on the synthesized compound N-pyridin-3-yl-benzenesulfonamide revealed significant antimicrobial activity. researchgate.net It was tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Salmonella typhi and Escherichia coli. The compound showed considerable zones of inhibition against all three, with the greatest effect observed against S. aureus. researchgate.net

Other related structures have also been evaluated. A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were tested against five Gram-positive bacteria, including S. aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Several of these compounds exhibited strong antibacterial activity comparable to the antibiotic linezolid. nih.gov Similarly, certain pyridinium (B92312) salts have shown stronger antibacterial effects against Gram-positive bacteria compared to Gram-negative strains. mdpi.com In contrast, some alkyl pyridinol compounds, which are structurally related, were found to be highly specific towards Gram-positive bacteria and completely ineffective against the Gram-negative Pseudomonas aeruginosa. mdpi.com

Table 3: Antibacterial Activity of N-pyridin-3-yl-benzenesulfonamide

Bacterial Strain Gram Type Average Zone of Inhibition (mm) at 150 mg/ml
Staphylococcus aureus Positive 16
Salmonella typhi Negative 12
Escherichia coli Negative 12

Data shows the inhibitory effect of the synthesized compound at its highest tested concentration. researchgate.net

Efficacy Against Multidrug-Resistant Strains

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Analogs of this compound have demonstrated promising activity against multidrug-resistant (MDR) bacterial strains. For instance, a library of novel 2,3-pyrrolidinedione analogues, which are structurally related to the pyridine core, have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed potent antibacterial activity against several Gram-positive bacteria. nih.gov

Research into triazole functionalized pyridine derivatives identified compounds with significant activity against Staphylococcus aureus MTCC 96 and the macrolide-lincosamide-streptogramin B (MLS) resistant strain, Staphylococcus aureus MLS-16 MTCC 2940. researchgate.net These findings highlight the potential of pyridine-based compounds to serve as scaffolds for the development of new antibiotics targeting resistant pathogens.

Table 1: Efficacy of Pyridine Analogs Against Multidrug-Resistant Strains

Compound Class Target Organism(s) Key Findings Reference(s)
2,3-Pyrrolidinedione analogues Methicillin-resistant S. aureus (MRSA) Evaluated for antimicrobial properties against MRSA biofilms. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives Gram-positive bacteria Exhibited strong antibacterial activity comparable to linezolid. nih.gov
Triazole functionalized pyridine derivatives S. aureus MTCC 96, S. aureus MLS-16 MTCC 2940 Showed promising activity against standard and MLS-resistant S. aureus. researchgate.net

Anti-biofilm Properties

Bacterial biofilms contribute significantly to chronic infections and antibiotic tolerance. Pyridine derivatives have emerged as potential agents to combat biofilm formation. A study on novel 2,3-pyrrolidinedione analogues reported on their anti-biofilm properties against S. aureus and MRSA, as assessed by minimum biofilm inhibition concentration (MBIC) and minimum biofilm eradication concentration (MBEC) assays. nih.gov Although some analogues displayed only modest direct antimicrobial activity, they showed notable biofilm inhibition properties. nih.gov

Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated universal anti-biofilm activity, with one compound showing significant, concentration-dependent inhibition of biofilm formation. nih.gov Further research into triazole functionalized pyridine derivatives also confirmed their biofilm inhibition capabilities. researchgate.net In the context of Gram-negative bacteria, analogs of the Trp-rich antimicrobial peptide tritrpticin (B1644555) have been tested for their ability to prevent biofilm formation and dissolve existing biofilms of Pseudomonas aeruginosa PA01 strains. mdpi.com

Table 2: Anti-biofilm Activity of Pyridine Analogs

Compound Class Target Organism(s) Assay(s) Used Key Findings Reference(s)
2,3-Pyrrolidinedione analogues S. aureus, MRSA MBIC, MBEC Displayed biofilm inhibition properties. nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivatives S. pneumoniae Biofilm formation inhibitory activity Exhibited universal anti-biofilm activity. nih.gov
Triazole functionalized pyridine derivatives S. aureus Biofilm inhibition activity Screened for and showed anti-biofilm potential. researchgate.net
Tritrpticin analogs P. aeruginosa PA01 MBIC, MBEC Showed potent MBIC and MBEC activities. mdpi.com

Antiviral Applications

The antiviral potential of pyridine-containing compounds is a significant area of research, with a focus on inhibiting viral entry and replication.

Analogs of pyridine have shown considerable promise in inhibiting the replication of various RNA viruses. Isothiazolo[4,3-b]pyridines have been identified as potent inhibitors of dengue virus. nih.gov One derivative with a 3,4-dimethoxyphenyl substituent demonstrated low nanomolar binding affinity and effective antiviral activity against the dengue virus. nih.gov Research has also shown that these compounds have improved in vitro activity against dengue virus, including in human primary dendritic cells, and are also effective against Ebola and chikungunya viruses. nih.gov

The mechanism of action for some antiviral compounds involves targeting host-cell factors essential for viral replication. For example, a novel antiviral compound, NITD-982, was found to inhibit dengue virus with a 50% effective concentration (EC50) of 2.4 nM by targeting the host enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis. nih.gov This inhibition of the host pathway effectively depletes the pyrimidine pool available for viral replication. nih.gov Furthermore, vivo-morpholino molecules targeting the 3' untranslated region (3'UTR) of the dengue virus have shown a high inhibitory rate, reducing viral RNA by 99% and live virus by up to 98%. nih.gov Derivatives of 3-hydroxy-pyridine-4-one are also noted for their potential antiviral effects. nih.gov

Cyclin G-associated kinase (GAK) is a host cellular factor that plays a critical role in the lifecycle of multiple viruses by regulating intracellular trafficking. nih.govnih.gov This makes GAK an attractive target for developing broad-spectrum antiviral therapies. Isothiazolo[4,3-b]pyridines have been discovered as potent and selective inhibitors of GAK. nih.govnih.gov

The optimization of these isothiazolo[4,3-b]pyridine-based inhibitors has led to the discovery of novel compounds that maintain high affinity and selectivity for GAK. nih.gov These optimized compounds show improved activity against dengue virus, and their mechanism of action has been validated as GAK inhibition. nih.gov This demonstrates the viability of a GAK-targeted approach for developing broad-spectrum antivirals to combat emerging viral infections. nih.gov

Anti-inflammatory Properties

Derivatives of pyridine have demonstrated significant anti-inflammatory effects. A study on three new derivatives of 3-hydroxy-pyridine-4-one showed potent anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov For example, one compound at a dose of 20 mg/kg produced a 67% inhibition in the carrageenan-induced paw edema model, while another showed 50% inhibition in the croton oil test. nih.gov

The proposed mechanism for the anti-inflammatory action of these 3-hydroxy-pyridine-4-one derivatives is linked to their iron-chelating properties. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, meaning they rely on iron to function. nih.gov By chelating iron, these compounds may inhibit these enzymes, thereby reducing the inflammatory response. nih.gov Additionally, some thiazolopyrimidine derivatives have also been recognized for their anti-inflammatory applications. mdpi.com

Table 3: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-One Derivatives

Compound Test Model Dose % Inhibition Reference
Compound A Carrageenan-induced paw edema 20 mg/kg 67% nih.gov
Compound B Carrageenan-induced paw edema 400 mg/kg Significant (P < 0.001) nih.gov
Compound C Carrageenan-induced paw edema 200 mg/kg Significant (P < 0.001) nih.gov
Compound A Croton oil-induced ear edema 20 mg/kg 37% nih.gov
Compound B Croton oil-induced ear edema 400 mg/kg 43% nih.gov
Compound C Croton oil-induced ear edema 200 mg/kg 50% nih.gov
Indomethacin (Standard) Carrageenan-induced paw edema 10 mg/kg 60% nih.gov
Indomethacin (Standard) Croton oil-induced ear edema - 65% nih.gov

Other Emerging Therapeutic Applications (e.g., Antimalarial, Antioxidant, Antifungal, Anti-diabetic)

The structural versatility of the pyridine nucleus has led to the exploration of its analogs in a wide range of other therapeutic areas.

Antimalarial, Antifungal, and Antioxidant: Derivatives of 3-hydroxy-pyridine-4-one are known to possess antifungal and antimalarial effects, which are also thought to be related to their iron-chelating properties. nih.gov Furthermore, certain triazole functionalized pyridine derivatives have shown promising antioxidant activity. researchgate.net Thiazolopyrimidines have also been noted for their potential as antimalarial and antioxidant agents. mdpi.com

Anti-diabetic: Pyrimidine derivatives have been investigated for their potential to manage diabetes mellitus. mdpi.com A series of biaryl pyrazolo[3,4-b]pyridine ester and hydrazide derivatives were synthesized and screened for their ability to inhibit the α-amylase enzyme, a key target in the development of anti-diabetic agents. mdpi.com Molecular modeling studies of fused pyrimidine derivatives have shown that some compounds have better docking scores and hydrogen bonding compared to the standard drug sitagliptin, indicating their potential as anti-diabetic agents. mdpi.com

Oral Bioavailability and Pharmacokinetic Considerations in Drug Development

The journey of a drug from oral administration to its target site is a complex process governed by its pharmacokinetic properties. For analogs of this compound, researchers have focused on optimizing these properties to ensure adequate drug exposure and a favorable dosing regimen. Key parameters such as oral bioavailability (F), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are meticulously evaluated to predict a compound's in vivo performance.

Systematic studies on various pyridine derivatives have shed light on the structure-pharmacokinetic relationships within this chemical class. For instance, the modification of the pyridine ring and its substituents has been shown to significantly alter metabolic stability, a key factor in oral bioavailability. The pyridine moiety itself, being a bioisostere of a benzene (B151609) ring, can enhance aqueous solubility and metabolic stability due to the nitrogen atom's ability to form hydrogen bonds. drugbank.com

In the development of pyrazolo-pyridone inhibitors, which share structural similarities with this compound analogs, a focused effort was made to enhance oral bioavailability. Initial compounds in one study exhibited low oral bioavailability (15%) and were subject to rapid clearance. nih.gov Through structural modifications, specifically the introduction of a methylamine (B109427) group, a significant improvement was achieved, leading to an oral bioavailability of 92%. nih.gov This enhancement was attributed to a reduction in oxidative metabolism and an increase in solubility.

Further illustrating the impact of structural changes, the replacement of a toluyl group with a m-CF3 phenyl group in a series of inhibitors led to improved in vivo clearance in murine models. nih.gov However, the oral bioavailability remained moderate at 36%, suggesting that while metabolic stability was enhanced, poor absorption due to low solubility was a limiting factor. nih.gov

The following table summarizes the pharmacokinetic parameters of select pyrazolo-pyridone analogs, highlighting the impact of structural modifications on their oral bioavailability and exposure.

CompoundDose (mg/kg, PO)Cmax (µM)AUC (h·µM)Oral Bioavailability (F%)Plasma Clearance (Cl IV, L/(kg·h))
Analog 1 500.362.9155.2
Analog 2 501.1523.8360.64
Analog 3 506.072.9921.2

Data adapted from a study on pyrazolo-pyridone inhibitors and is intended for illustrative purposes to show the range of pharmacokinetic profiles that can be achieved through chemical modification of related pyridine-containing scaffolds. nih.gov

The distribution of pyridine-containing compounds is another critical aspect of their pharmacokinetic profile. Studies on a dihydropyridine (B1217469) derivative in rats revealed high concentrations of the drug and its metabolites in the liver and kidneys following both oral and intravenous administration. nih.gov This indicates that these organs are significant sites of both distribution and potential metabolism. The excretion of this compound and its metabolites occurred through both urine and feces, with biliary excretion playing a substantial role. nih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools are also increasingly utilized in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. While these computational models provide valuable initial assessments, they must be validated by experimental in vitro and in vivo studies to accurately determine the compound's behavior.

Analytical Methodologies for Pyridin 3 Ylmethanesulfonamide Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of Pyridin-3-ylmethanesulfonamide and its related substances. ijsrst.comresearchgate.net These techniques offer high resolution and sensitivity, making them indispensable in pharmaceutical analysis.

The development of a robust HPLC method is a critical step in the analysis of pyridine (B92270) derivatives. ijsrst.comresearchgate.net Method validation, including parameters like precision, accuracy, limit of detection (LOD), robustness, linearity, and range, is performed according to ICH guidelines to ensure the reliability of the results. ijsrst.com

The choice of mobile phase and column is critical for achieving optimal separation in HPLC. For pyridine derivatives, which are often hydrophilic, reversed-phase HPLC is a common approach. helixchrom.comhelixchrom.com The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like potassium dihydrogen phosphate) and an organic modifier such as acetonitrile (B52724). nih.gov The composition of the mobile phase can be adjusted to control the retention and elution of the analyte. helixchrom.com For instance, a gradient elution, where the proportion of the organic solvent is varied over time, can be employed to separate compounds with different polarities effectively. nih.govnih.gov

The selection of the stationary phase, or column, is equally important. Phenyl-Hexyl and C18 columns are frequently used for the analysis of related compounds. nih.govnih.gov For instance, a Luna 3µ Phenyl-Hexyl column (2.0 × 150 mm, 3-µm particle size) has been utilized in the analysis of pyridine-3-sulfonyl derivatives. nih.gov Another example is the use of a Waters X Bridge C18 column (4.6 mm × 250 mm, 5 μm) for separating pralsetinib, a complex pyridine derivative, and its impurities. nih.gov The choice between these columns depends on the specific chemical properties of the analyte and the desired separation characteristics.

Table 1: HPLC Column and Mobile Phase Examples for Pyridine Derivative Analysis

ParameterExample 1Example 2
Column Luna 3µ Phenyl-Hexyl (2.0 × 150 mm, 3-µm) nih.govWaters X Bridge C18 (4.6 mm × 250 mm, 5 μm) nih.gov
Mobile Phase A 0.1% formic acid in H₂O nih.gov20 mmol/L KH₂PO₄ and acetonitrile (19:1, v/v) nih.gov
Mobile Phase B 0.1% formic acid in 95/5 acetonitrile/H₂O nih.govAcetonitrile nih.gov
Flow Rate Not specified in provided context1.0 mL/min nih.gov
Elution Type Gradient nih.govGradient nih.gov

Following separation by the HPLC column, a detector is used to quantify the eluted compound. For pyridine-containing molecules, a UV detector is commonly employed due to the chromophoric nature of the pyridine ring. nih.gov The selection of an appropriate wavelength is crucial for achieving high sensitivity. For example, in the analysis of pralsetinib, a related pyridine derivative, UV analysis was conducted at a wavelength of 260 nm. nih.gov In other analyses, a diode array detector might be used, with a wavelength of 220 nm being selected. researchgate.net The choice of wavelength is determined by the UV absorbance maximum of the analyte to ensure the best possible signal-to-noise ratio. Other detection techniques compatible with HPLC include mass spectrometry (MS), evaporative light scattering detection (ELSD), and refractive index (RI) detection. helixchrom.comhelixchrom.com

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule. irdg.orgresearchgate.net

NMR spectroscopy is a powerful tool for the structural characterization of organic compounds, including this compound. researchgate.net Both ¹H-NMR and ¹³C-NMR provide valuable data on the chemical environment of the hydrogen and carbon atoms, respectively. rsc.org

In the ¹H-NMR spectrum of related pyridine compounds, the chemical shifts of the protons on the pyridine ring are typically observed in the aromatic region of the spectrum. researchgate.netchemicalbook.com For instance, in 3-aminopyridine (B143674), the pyridine protons appear at specific chemical shifts. chemicalbook.com The methyl protons of the methanesulfonamide (B31651) group in this compound would be expected to appear in the upfield region of the spectrum.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyridine ring will have characteristic chemical shifts in the downfield region. researchgate.net For example, in a similar compound, N-pyridin-3-yl-benzenesulfonamide, the carbon signals were observed at specific chemical shifts corresponding to the different carbon atoms in the molecule. researchgate.net

Table 2: Representative NMR Data for a Related Pyridine Sulfonamide

NucleusChemical Shift (ppm) Range
¹H-NMR Aromatic Protons: ~7.0-8.5, Amine Proton: Variable, Methyl Protons: Upfield
¹³C-NMR Aromatic Carbons: ~120-150

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. irdg.orgresearchgate.net The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O bonds, and the C-N and C=C bonds of the pyridine ring.

A study on N-3-Pyridinylmethanesulfonamide, a closely related compound, showed a significant low-frequency shift of the N-H stretching vibration in the solid-state spectrum compared to the solution spectrum, suggesting the presence of intermolecular hydrogen bonding. irdg.org The IR spectra of this compound were recorded in the solid state as CsI and KBr disks, as well as in a CCl₄ solution. irdg.org The assignment of the IR bands is often supported by computational vibrational analysis. irdg.org

Table 3: Expected IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Sulfonamide) 3300-3200
C-H Stretch (Aromatic) 3100-3000
C=C and C=N Stretch (Pyridine Ring) 1600-1450
S=O Stretch (Sulfonamide) 1350-1300 and 1160-1140
S-N Stretch (Sulfonamide) ~940

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS, HREI-MS)

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise information on its molecular weight and fragmentation patterns. High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a powerful variant of MS that allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

In a typical HREI-MS analysis of this compound, the molecule is ionized, leading to the formation of a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the compound's exact molecular weight. The PubChem database predicts the monoisotopic mass of this compound to be 172.03065 Da. uni.lu Further fragmentation of the molecular ion within the mass spectrometer generates a unique pattern of fragment ions, which serves as a molecular fingerprint, aiding in its identification and structural confirmation.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound. These predictions are valuable for identification in liquid chromatography-ion mobility-mass spectrometry (LC-IM-MS) studies.

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

AdductPredicted m/zPredicted CCS (Ų)
[M+H]⁺173.03793132.4
[M+Na]⁺195.01987141.3
[M-H]⁻171.02337134.7
[M+NH₄]⁺190.06447151.3
[M+K]⁺210.99381138.4
[M+H-H₂O]⁺155.02791126.2
[M+HCOO]⁻217.02885151.0
[M+CH₃COO]⁻231.04450175.6

Method Validation Parameters for Analytical Assays

Precision and Accuracy Assessment

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value.

For sulfonamide analysis, methods are generally expected to demonstrate high precision and accuracy. For instance, a study on the determination of various sulfonamides in animal feed reported repeatability (intra-day precision) and reproducibility (inter-day precision) in the range of 2.7–9.1% and 5.9–14.9%, respectively. nih.gov Another study on sulfonamides in organic fertilizers showed repeatability and reproducibility ranging from 4.36–17.34% and 7.94–18.55%, respectively. mdpi.com Accuracy, often assessed through recovery studies, for sulfonamide analysis is typically expected to be within the range of 80-120%. exlibrisgroup.com One study on various sulfonamides in fish and shrimp reported accuracy (average recovery) between 76.1% and 115%. exlibrisgroup.com

Linearity and Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Analytical methods for sulfonamides, such as High-Performance Liquid Chromatography (HPLC), typically exhibit excellent linearity over a specified concentration range. wu.ac.th Correlation coefficients (R²) greater than 0.99 are generally considered acceptable. researchgate.net For example, a method for determining sulfonamides in feed demonstrated linearity in the range of 200–2000 µg/kg with correlation coefficients higher than 0.995 for all analyzed sulfonamides. nih.gov Another study on sulfonamides in milk samples showed linearity for six different sulfonamides. imeko.info

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for determining trace amounts of substances. For sulfonamides, these values can vary depending on the analytical technique and the sample matrix. A study on sulfonamide residues in feed reported LODs in the range of 34.5–79.5 µg/kg and LOQs in the range of 41.3–89.9 µg/kg. nih.gov In another study analyzing sulfonamides in instant pastries, the LODs were found to be between 0.01–0.14 µg/kg and LOQs between 0.02–0.45 µg/kg. nih.gov

Table 2: Representative LOD and LOQ Values for Sulfonamide Analysis in Various Matrices

MatrixAnalytical MethodLOD RangeLOQ RangeReference
FeedHPLC-FLD34.5–79.5 µg/kg41.3–89.9 µg/kg nih.gov
Organic FertilizersHPLC-FLD13.53–23.30 µg/kg26.02–40.38 µg/kg mdpi.com
Instant PastriesUPLC-MS/MS0.01–0.14 µg/kg0.02–0.45 µg/kg nih.gov
SeawaterSPE-HPLC-UV167 ng/L500 ng/L researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique that provides unambiguous proof of the three-dimensional structure of a crystalline compound, such as this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

Furthermore, X-ray crystallography provides detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. acs.orgnih.gov In the case of this compound, the nitrogen atom of the pyridine ring and the hydrogen atoms of the sulfonamide group are potential sites for hydrogen bonding, which would play a significant role in the formation of its supramolecular structure. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Future Directions and Research Gaps

Development of Novel Pyridin-3-ylmethanesulfonamide Derivatives with Enhanced Potency and Selectivity

The development of new this compound derivatives with improved potency and selectivity is a primary focus of ongoing research. A significant area of exploration is the optimization of these compounds as activators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer metabolism.

One noteworthy study detailed the synthesis of a series of sulfonamide derivatives incorporating a pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety. nih.govresearchgate.net Starting from a lead compound (8a) identified through random screening, researchers developed analogues with significantly enhanced PKM2 activation activity. nih.govresearchgate.net Two standout derivatives, compound 8b and compound 8k, demonstrated superior potency compared to the positive control, NZT. nih.govresearchgate.net

The structure-activity relationship (SAR) studies from this research provided valuable insights for future design. For instance, the introduction of a fluorine atom at the para-position of the benzoyl group in compound 8k was shown to significantly increase its activity. nih.govresearchgate.net Further modifications to the dithiocarbamate (B8719985) moiety have also been explored, with a 7-azaindole (B17877) analog (compound 32) being identified as a highly potent PKM2 activator. nih.gov These findings underscore the potential for targeted chemical modifications to yield next-generation this compound derivatives with superior therapeutic profiles.

Table 1: PKM2 Activation and Anti-proliferative Activities of Selected this compound Derivatives
CompoundPKM2 Activation (AC50, µM)Anti-proliferative Activity (IC50, µM) against Human Tumor Cell Lines
8b0.136< 1
8k0.056< 1
NZT (positive control)0.228> 10

Elucidation of Undiscovered Mechanisms of Action

While the activation of PKM2 is a well-documented mechanism of action for several this compound derivatives, the full scope of their biological activities remains to be uncovered. Future research will need to delve deeper into the molecular pathways modulated by these compounds to identify both on-target and potential off-target effects.

A crucial area for investigation is the downstream signaling cascade following PKM2 activation. Research has shown that compound 8k, a potent PKM2 activator, can reduce the nuclear localization of PKM2. nih.govresearchgate.net This is significant because the nuclear fraction of PKM2 has non-metabolic functions, including the regulation of gene transcription. By preventing the translocation of PKM2 into the nucleus, compound 8k can block these downstream signaling pathways, ultimately leading to the suppression of tumor cell proliferation. nih.govresearchgate.net Further studies are warranted to identify the specific genes and proteins whose expression is altered by this mechanism.

Moreover, preliminary pharmacological studies on a related 7-azaindole analog, compound 32, revealed that it can arrest the cell cycle at the G2/M phase in the HCT116 cell line. nih.gov The precise molecular players involved in this cell cycle arrest are yet to be fully elucidated and represent a key area for future mechanistic studies. Unraveling these undiscovered mechanisms will not only provide a more comprehensive understanding of the therapeutic effects of this compound derivatives but may also reveal novel drug targets and therapeutic applications.

Advanced Computational Modeling for De Novo Design and Optimization

The use of advanced computational modeling is poised to revolutionize the de novo design and optimization of this compound-based therapeutics. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can significantly accelerate the drug discovery process by predicting the binding affinities and biological activities of novel compounds before they are synthesized. mdpi.comnih.govrsc.org

Molecular docking studies have already played a supportive role in understanding the structure-activity relationships of existing pyridin-3-ylmethyl carbamodithioic esters as PKM2 activators. nih.gov These models can help visualize the binding interactions between the compounds and the target protein, providing a rational basis for the design of new derivatives with improved binding characteristics.

Future efforts in this area should focus on the development of more sophisticated and predictive computational models. For instance, the creation of robust 3D-QSAR models could enable the more accurate prediction of the antiproliferative activity of new pyridine (B92270) derivatives. By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug development pipeline. The integration of artificial intelligence and machine learning algorithms into these models holds the potential to further enhance their predictive power and facilitate the discovery of truly innovative this compound-based drugs.

Exploration of New Therapeutic Areas for this compound Scaffolds

The therapeutic potential of the this compound scaffold extends beyond its current focus on cancer. The inherent versatility of the pyridine ring, a privileged structure in medicinal chemistry, suggests that derivatives of this scaffold could be effective in a wide range of other diseases. aminer.orgdntb.gov.ua

For instance, the sulfonamide functional group is a well-established pharmacophore in antibacterial agents. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated its significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. aminer.org This opens up the possibility of developing this compound derivatives as novel antibiotics to combat the growing threat of antimicrobial resistance.

Furthermore, a patent application has disclosed a novel class of pyridine-sulfonamide compounds for the treatment of conditions related to interleukin-1 beta (IL-1β) inhibition, such as non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF). wipo.int This indicates a potential role for this scaffold in the management of inflammatory diseases.

The exploration of new therapeutic avenues for this compound scaffolds will require a multidisciplinary approach, combining chemical synthesis, biological screening, and clinical investigation. By systematically evaluating the activity of these compounds against a diverse range of biological targets, researchers can unlock their full therapeutic potential and address unmet medical needs in various disease areas.

Integration of Multi-omics Data with this compound Research

The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gaining a holistic understanding of the biological effects of this compound derivatives. nygen.ioresearchgate.netfrontiersin.org By simultaneously analyzing changes across multiple molecular layers, researchers can uncover novel mechanisms of action, identify biomarkers of drug response, and discover new therapeutic targets.

In the context of this compound research, a multi-omics approach could be particularly valuable in elucidating the complex cellular response to PKM2 activation. For example, transcriptomic and proteomic analyses could identify the downstream genes and proteins that are regulated by the inhibition of nuclear PKM2 translocation. Metabolomic studies, on the other hand, could reveal the broader metabolic reprogramming that occurs in cancer cells following treatment with a PKM2 activator. nih.gov

While the direct application of multi-omics to this compound research is still in its nascent stages, the potential benefits are clear. The integration of these large-scale datasets will require sophisticated bioinformatic tools and interdisciplinary collaborations. frontiersin.orgunipd.it However, the insights gained from such an approach are likely to be transformative, accelerating the development of more effective and personalized therapies based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for Pyridin-3-ylmethanesulfonamide, and what are their advantages and limitations?

  • Methodological Answer : this compound can be synthesized via palladium-catalyzed coupling reactions or sulfonylation of pyridine derivatives. For example, Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF at 65°C facilitates coupling reactions involving sulfamidate intermediates . Alternative routes include reacting pyridinylmethylamines with sulfonyl chlorides under controlled pH. Key limitations include sensitivity to moisture, requiring anhydrous conditions, and moderate yields (40–65%) due to competing side reactions. Scalability may be hindered by costly catalysts like Pd complexes .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer : Structural confirmation relies on 1H^1H-NMR (to identify pyridine protons at δ 8.2–8.5 ppm and sulfonamide NH at δ 5.2 ppm) and FT-IR (S=O stretching at 1150–1350 cm⁻¹). Purity is assessed via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with ≥95% purity thresholds. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 203). Batch-to-batch consistency requires peptide content analysis (<1% TFA residue) for sensitive bioassays .

Q. How can researchers ensure batch-to-batch consistency in this compound synthesis?

  • Methodological Answer : Standardize reaction parameters (temperature, solvent purity, and stoichiometry) and implement rigorous quality control (QC). For example, use HPLC to monitor impurities (e.g., unreacted sulfonyl chloride) and quantify peptide content. Pre-purification steps like recrystallization (ethanol/water) reduce variability. Document deviations in reaction logs to trace inconsistencies .

Advanced Research Questions

Q. How do variations in sulfonating agents affect the regioselectivity and yield of this compound synthesis?

  • Methodological Answer : Sulfonyl chlorides with electron-withdrawing groups (e.g., CF₃) enhance electrophilicity, improving regioselectivity at the pyridine C3 position. For example, 3-trifluoromethylpyridine-2-sulfonyl chloride yields 78% product under basic conditions (NaHCO₃, DCM). Conversely, bulky agents (e.g., mesyl chloride) may reduce yields due to steric hindrance. Kinetic studies (e.g., time-resolved NMR) can optimize reagent selection .

Q. What strategies resolve contradictions between computational predictions and experimental results in this compound reactivity studies?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state approximations in DFT calculations. Validate models by:
  • Incorporating explicit solvent molecules (e.g., water or THF) in simulations.
  • Comparing experimental activation energies (via Arrhenius plots) with computed barriers.
  • Using multi-reference methods (CASSCF) for radical intermediates. Cross-validate with spectroscopic data (e.g., EPR for radical detection) .

Q. How can advanced spectroscopic techniques elucidate the electronic environment of the sulfonamide group?

  • Methodological Answer : 15N^{15}\text{N}-NMR reveals hydrogen-bonding interactions (e.g., NH chemical shifts at 80–100 ppm in DMSO-d₆). X-ray photoelectron spectroscopy (XPS) quantifies sulfur oxidation states (S 2p peaks at 168–170 eV for sulfonamides). Time-resolved fluorescence probes solvation dynamics, correlating with electron-withdrawing effects .

Key Considerations for Researchers

  • Contradiction Analysis : Cross-reference synthetic yields with computational models (e.g., DFT) to identify overlooked variables like solvent polarity .
  • Method Optimization : Use fractional factorial design to screen reaction parameters (temperature, catalyst loading) for scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.